

Spectroscopic Analysis: A Comparative Guide to the Reduction of Cyclohexanone to Cyclohexanol

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Compound of Interest

Compound Name: *4-Carboxyphenylboronic acid pinacol ester*

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This guide provides a detailed spectroscopic comparison of the starting material, cyclohexanone, and its reduction product, cyclohexanol. The reduction of a ketone to an alcohol is a fundamental transformation in organic synthesis. Monitoring this process is critical for ensuring the complete conversion of the reactant and the purity of the product. This document outlines the distinct spectroscopic changes observed using Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), supported by experimental data and protocols.

Data Presentation: A Spectroscopic Snapshot

The successful conversion of cyclohexanone to cyclohexanol is clearly evidenced by significant changes in their respective spectra. The key distinguishing features are summarized below for each analytical technique.

Table 1: Infrared (IR) Spectroscopy Data Comparison

Spectroscopic Feature	Starting Material: Cyclohexanone	Product: Cyclohexanol	Interpretation of Change
Key Absorption Peak	Strong, sharp peak at $\sim 1715 \text{ cm}^{-1}$ ^{[1][2]}	Broad peak at $\sim 3350 \text{ cm}^{-1}$ ^{[1][3]}	The disappearance of the carbonyl (C=O) stretch and the appearance of the hydroxyl (O-H) stretch signals the reduction of the ketone. ^{[1][4]}
Functional Group	Carbonyl (C=O)	Hydroxyl (O-H)	Conversion of the ketone functional group to an alcohol functional group.

 Table 2: ¹H NMR Spectroscopy Data Comparison

Spectroscopic Feature	Starting Material: Cyclohexanone	Product: Cyclohexanol	Interpretation of Change
Key Proton Signal	Multiplet at $\sim 2.2\text{-}2.4 \text{ ppm}$	Multiplet at $\sim 3.6 \text{ ppm}$ ^[1]	The signal for the protons alpha to the carbonyl group disappears and is replaced by a downfield signal for the proton on the carbon now bearing the -OH group. ^[1]
Hydroxyl Proton	Absent	Broad singlet (variable)	The appearance of a hydroxyl proton signal is indicative of the product formation.

 Table 3: ¹³C NMR Spectroscopy Data Comparison

Spectroscopic Feature	Starting Material: Cyclohexanone	Product: Cyclohexanol	Interpretation of Change
Key Carbon Signal	~210 ppm	~70 ppm	The highly deshielded carbonyl carbon signal is replaced by the signal for the carbon attached to the hydroxyl group at a much more upfield chemical shift.
Carbonyl Carbon	Present	Absent	Confirms the reduction of the C=O double bond to a C-O single bond.

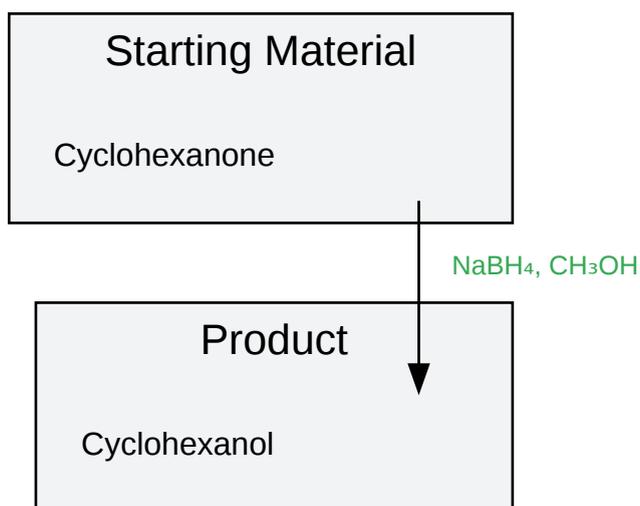
Table 4: Mass Spectrometry (MS) Data Comparison

Spectroscopic Feature	Starting Material: Cyclohexanone	Product: Cyclohexanol	Interpretation of Change
Molecular Ion Peak (M ⁺)	m/z = 98	m/z = 100 ^[5]	The increase in mass by 2 atomic mass units corresponds to the addition of two hydrogen atoms during the reduction.
Key Fragmentation	Prominent fragment at m/z = 55	Prominent fragment at m/z = 57 (loss of H ₂ O and C ₂ H ₅)	The fragmentation patterns are distinct, with cyclohexanol showing a characteristic loss of water.

Visualizing the Transformation and Workflow

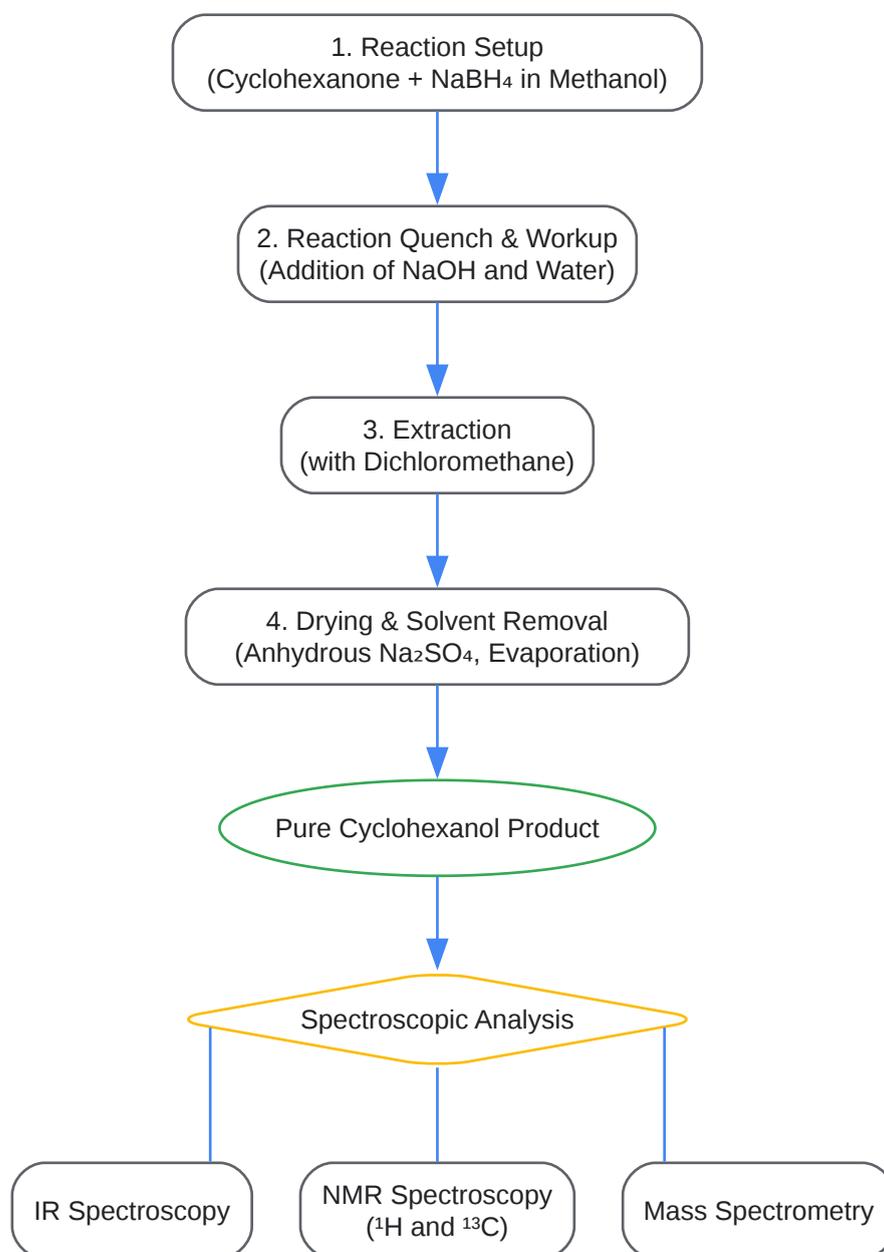
To better illustrate the chemical change and the process of analysis, the following diagrams are provided.

Chemical Transformation



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Caption: Reduction of Cyclohexanone to Cyclohexanol.



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Caption: Experimental Workflow for Synthesis and Analysis.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of Cyclohexanol from Cyclohexanone

This procedure is adapted from common undergraduate organic chemistry laboratory experiments.[4][6][7][8]

Materials:

- Cyclohexanone
- Methanol
- Sodium borohydride (NaBH_4)
- 3M Sodium hydroxide (NaOH) solution
- Dichloromethane (CH_2Cl_2)
- Anhydrous sodium sulfate (Na_2SO_4)
- Test tubes, beakers, separatory funnel, and other standard laboratory glassware

Procedure:

- In a large test tube or Erlenmeyer flask, dissolve approximately 2 mL of cyclohexanone in 5 mL of methanol.
- Carefully add 0.2 g of sodium borohydride in small portions to the solution. The reaction may be vigorous.[7]
- After the reaction has subsided (approximately 10-15 minutes), add 5 mL of 3M NaOH solution to decompose the intermediate borate ester.[7]
- Add 5 mL of water and transfer the mixture to a separatory funnel.
- Extract the aqueous layer twice with 5 mL portions of dichloromethane to isolate the cyclohexanol product.
- Combine the organic layers and dry over anhydrous sodium sulfate.

- Decant or filter the dried solution into a pre-weighed flask and gently evaporate the dichloromethane solvent using a rotary evaporator or a steam bath in a fume hood to yield the cyclohexanol product.

Spectroscopic Analysis Protocols

1. Infrared (IR) Spectroscopy:

- A small drop of the liquid sample (both starting material and product) is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
- The plates are mounted in the spectrometer, and the IR spectrum is recorded, typically over a range of 4000-600 cm^{-1} .
- The key diagnostic peaks for the C=O stretch in cyclohexanone ($\sim 1715 \text{ cm}^{-1}$) and the O-H stretch in cyclohexanol ($\sim 3350 \text{ cm}^{-1}$) are analyzed.[1]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- A small amount of the sample (10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Both ^1H NMR and ^{13}C NMR spectra are acquired on an NMR spectrometer.
- For ^1H NMR, the disappearance of the signal for protons alpha to the carbonyl (~ 2.2 - 2.4 ppm) and the appearance of the signal for the proton on the hydroxyl-bearing carbon (~ 3.6 ppm) are noted.[1]
- For ^{13}C NMR, the key diagnostic change is the disappearance of the carbonyl carbon peak at a high chemical shift (~ 210 ppm) and the appearance of the C-OH carbon peak at a lower chemical shift (~ 70 ppm).

3. Mass Spectrometry (MS):

- A dilute solution of the sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and analysis.

- The sample is ionized (e.g., by electron impact), and the mass-to-charge ratio (m/z) of the resulting ions is measured.
- The molecular ion peak is identified to confirm the molecular weight of the starting material ($m/z = 98$) and the product ($m/z = 100$). The fragmentation patterns are also compared for structural confirmation.

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